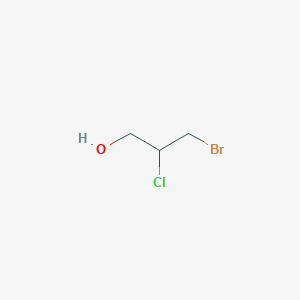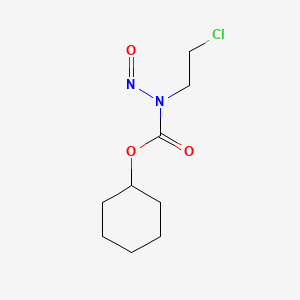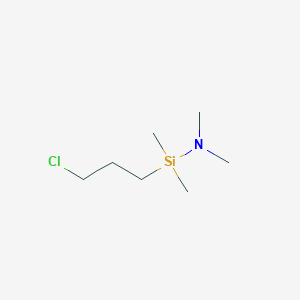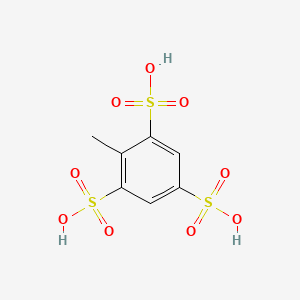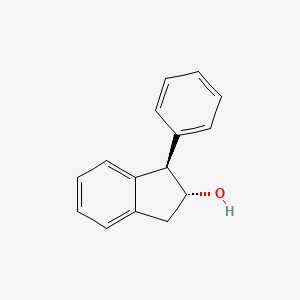
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol typically involves the reduction of the corresponding ketone. One common method is the asymmetric reduction of 1-phenyl-2-indanone using chiral catalysts. This process ensures the production of the desired enantiomer with high optical purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as BINAP-Ru complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the fully saturated indane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: 1-phenyl-2-indanone
Reduction: 1-phenylindane
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol exerts its effects is primarily through its interactions with other molecules based on its chiral nature. The specific three-dimensional arrangement allows it to fit into enzyme active sites or receptor binding sites in a unique manner, influencing biochemical pathways and reactions. The molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol
- 1-phenyl-2-indanone
- 1-phenylindane
Uniqueness
What sets (1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol apart from its similar compounds is its specific chiral configuration. This configuration can lead to different reactivity and interactions in chemical and biological systems compared to its enantiomer (1S,2S)-1-phenyl-2,3-dihydro-1H-inden-2-ol. The unique three-dimensional structure of this compound allows it to be used in enantioselective synthesis and other applications where chirality is crucial.
Propiedades
Número CAS |
81707-26-8 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(1R,2R)-1-phenyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14O/c16-14-10-12-8-4-5-9-13(12)15(14)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
Clave InChI |
AMWFMDXOJQHCGG-HUUCEWRRSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C2=CC=CC=C21)C3=CC=CC=C3)O |
SMILES canónico |
C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
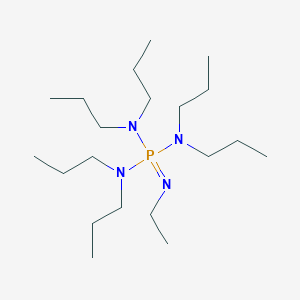

-lambda~2~-stannane](/img/structure/B14417670.png)
